Welcome to the BenchChem Online Store!
molecular formula C9H20O3 B054099 3-(Hexyloxy)propane-1,2-diol CAS No. 10305-38-1

3-(Hexyloxy)propane-1,2-diol

Cat. No. B054099
M. Wt: 176.25 g/mol
InChI Key: MQVMITUCTLYRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03959390

Procedure details

4.7g of a solution containing 22.7% sodium methylate in methanol is added to 61.2g of dehydrated n-hexanol. The methanol is eliminated by heating the mixture to 155°C. After cooling the mixture to 130°C, 39g of tertio-butyl-glycidyl-ether is introduced gradually over a two hour and 50 minute period. This ether has a boiling point of 87°-88°C under 88 mm of mercury and a purity of 95% as determined by measurement of the epoxide function. The secondary products which it contains are chlorinate derivatives having a chlorine content of 0.58%. The reaction is completed by heating the mixture at reflux for one hour.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
61.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
39g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH2:4]([OH:10])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].C([O:15][CH2:16][CH:17]1[O:19][CH2:18]1)CCC.ClCl>CO.CCOCC>[CH2:4]([O:10][CH2:18][CH:17]([CH2:16][OH:15])[OH:19])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
4.7 g
Type
reactant
Smiles
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
61.2 g
Type
reactant
Smiles
C(CCCCC)O
Step Four
Name
39g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCC1CO1
Step Five
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to 130°C
TEMPERATURE
Type
TEMPERATURE
Details
by heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
C(CCCCC)OCC(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.